(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the acetylimino group: This step involves the reaction of the benzo[d]thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the resulting compound with ethyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit key enzymes involved in various biological processes, such as proteases or kinases.
Interacting with receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity.
Disrupting cellular processes: It can interfere with cellular processes such as DNA replication, protein synthesis, or cell division, leading to its biological effects.
Comparison with Similar Compounds
(Z)-ethyl 2-(2-(acetylimino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate can be compared with other benzo[d]thiazole derivatives, such as:
2-(2-aminophenyl)benzothiazole: Known for its anticancer properties.
2-(4-fluorophenyl)benzothiazole: Studied for its antimicrobial activity.
2-(2-hydroxyphenyl)benzothiazole: Investigated for its antioxidant properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-(2-acetylimino-4-fluoro-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c1-3-19-11(18)7-16-12-9(14)5-4-6-10(12)20-13(16)15-8(2)17/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLBKVPVZCBICE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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